molecular formula C16H30N2O8 B13356215 3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester oxalate

3-Amino-4,4-diethoxypiperidine-1-carboxylic acid tert-butyl ester oxalate

Cat. No.: B13356215
M. Wt: 378.42 g/mol
InChI Key: TWYGLWWBIFOTLX-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate oxalate: is a chemical compound with the molecular formula C14H28N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate with oxalic acid to form the oxalate salt. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is valued for its reactivity and ability to form stable compounds .

Biology: The compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies .

Industry: Industrially, tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-aminopiperidine-1-carboxylate
  • tert-Butyl 3-amino-4,4-dimethoxypiperidine-1-carboxylate
  • tert-Butyl 3-amino-4,4-diethoxypyrrolidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and diethoxy groups. These features confer distinct reactivity and stability, making it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C16H30N2O8

Molecular Weight

378.42 g/mol

IUPAC Name

tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate;oxalic acid

InChI

InChI=1S/C14H28N2O4.C2H2O4/c1-6-18-14(19-7-2)8-9-16(10-11(14)15)12(17)20-13(3,4)5;3-1(4)2(5)6/h11H,6-10,15H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

TWYGLWWBIFOTLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCN(CC1N)C(=O)OC(C)(C)C)OCC.C(=O)(C(=O)O)O

Origin of Product

United States

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